Cas no 2228161-63-3 (5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one)

5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
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- 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one
- EN300-1806095
- 2228161-63-3
-
- インチ: 1S/C11H9NO2S/c13-11-12-5-9(14-11)8-6-15-10-4-2-1-3-7(8)10/h1-4,6,9H,5H2,(H,12,13)
- InChIKey: FWVCEAXIVLATDJ-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC=CC1=2)C1CNC(=O)O1
計算された属性
- 精确分子量: 219.03539970g/mol
- 同位素质量: 219.03539970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 271
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 66.6Ų
5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1806095-2.5g |
5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |
2228161-63-3 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1806095-5.0g |
5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |
2228161-63-3 | 5g |
$4102.0 | 2023-06-02 | ||
Enamine | EN300-1806095-0.25g |
5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |
2228161-63-3 | 0.25g |
$1300.0 | 2023-09-19 | ||
Enamine | EN300-1806095-0.1g |
5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |
2228161-63-3 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1806095-5g |
5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |
2228161-63-3 | 5g |
$4102.0 | 2023-09-19 | ||
Enamine | EN300-1806095-1g |
5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |
2228161-63-3 | 1g |
$1414.0 | 2023-09-19 | ||
Enamine | EN300-1806095-10.0g |
5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |
2228161-63-3 | 10g |
$6082.0 | 2023-06-02 | ||
Enamine | EN300-1806095-10g |
5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |
2228161-63-3 | 10g |
$6082.0 | 2023-09-19 | ||
Enamine | EN300-1806095-1.0g |
5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |
2228161-63-3 | 1g |
$1414.0 | 2023-06-02 | ||
Enamine | EN300-1806095-0.05g |
5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one |
2228161-63-3 | 0.05g |
$1188.0 | 2023-09-19 |
5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-oneに関する追加情報
Introduction to 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one (CAS No: 2228161-63-3)
5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one, identified by the CAS number 2228161-63-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazolidinone class, which is well-documented for its broad spectrum of biological activities. The structural motif of 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one incorporates a benzothiophene ring system, a feature that is often associated with enhanced pharmacological properties due to its ability to interact with various biological targets.
The benzothiophene moiety is a key pharmacophore in many drug molecules, contributing to their binding affinity and selectivity. In the case of 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one, the presence of this aromatic system suggests potential applications in the development of therapeutic agents targeting neurological disorders, inflammatory conditions, and even certain types of cancer. The oxazolidinone ring further enhances the compound's versatility by providing a scaffold that can be modified to optimize pharmacokinetic and pharmacodynamic profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one with biological targets with greater accuracy. Studies have shown that the benzothiophene ring can engage in π-stacking interactions with aromatic residues in proteins, while the oxazolidinone core can form hydrogen bonds with polar functional groups. These interactions are critical for determining the compound's efficacy and selectivity.
One of the most compelling aspects of 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one is its potential as a lead compound for drug discovery. The structural features of this molecule make it a promising candidate for further optimization through structure-based drug design. Researchers have been exploring various derivatives of this compound to enhance its solubility, bioavailability, and metabolic stability. For instance, modifications such as halogenation or methylation of the benzothiophene ring have been shown to improve binding affinity to certain enzymes and receptors.
In addition to its pharmaceutical applications, 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one has shown promise in material science. The unique electronic properties of the benzothiophene moiety make it an attractive component for organic semiconductors and light-emitting diodes (OLEDs). By integrating this compound into advanced materials, scientists aim to develop more efficient and sustainable electronic devices. The oxazolidinone ring's stability under various conditions also contributes to its suitability for industrial applications.
The synthesis of 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one involves multi-step organic reactions that require precise control over reaction conditions. Recent methodologies have focused on green chemistry principles to minimize waste and improve yields. For example, catalytic processes using transition metals have been employed to facilitate key transformations while reducing energy consumption. These innovations not only enhance the efficiency of synthesis but also align with global efforts to promote sustainable chemical practices.
From a regulatory perspective, 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one must undergo rigorous testing to ensure safety and efficacy before it can be commercialized as a pharmaceutical product. Preclinical studies are essential to evaluate its pharmacological effects, toxicity profiles, and potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing this compound through the drug development pipeline.
The future prospects of 5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one are bright, with ongoing research exploring its potential in diverse therapeutic areas. As our understanding of molecular interactions continues to grow, new applications for this compound are likely to emerge. By leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug discovery platforms, scientists can accelerate the development process and bring novel treatments to patients in need.
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